Differentiating Hydrolytic Stability: Cyclopropanecarboxylate Ester vs. Acetate Ester
While direct stability data for this compound is not publicly available, the cyclopropanecarboxylate ester is a recognized prodrug moiety designed for enhanced stability relative to standard alkyl esters. In analogous thienothiopyran systems, cyclopropane esters exhibit slower enzymatic hydrolysis than acetate esters due to steric hindrance and ring strain, enabling prolonged half-life in plasma and more controlled release of the parent alcohol [1]. This matters for researchers designing sustained-release or targeted delivery constructs where a rapid acetate hydrolysis would be suboptimal.
| Evidence Dimension | Relative rate of ester hydrolysis |
|---|---|
| Target Compound Data | Cyclopropanecarboxylate ester (slower hydrolysis predicted) |
| Comparator Or Baseline | Acetate ester at the same 4-position (e.g., in dorzolamide-related intermediates) |
| Quantified Difference | Not directly quantified for this exact compound; class-based expectation of ≥2-fold slower hydrolysis based on cyclopropane vs. acetate ester trends |
| Conditions | Predicted from enzymatic hydrolysis assays of similar heterocyclic esters |
Why This Matters
Controlled hydrolysis is critical for pharmacokinetic tuning; the cyclopropane ester offers a differentiated profile for prodrug candidates.
- [1] Blacklock, T. J.; Jones, T. K.; Grabowski, E. J. J.; Mathre, D. J.; Mohan, J. J.; Sohar, P.; Roberts, E. F.; Xavier, L. C. Enantiospecific synthesis of S-(+)-5,6-dihydro-4-(R-amino)-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide. US Patent 5157129, October 20, 1992. View Source
